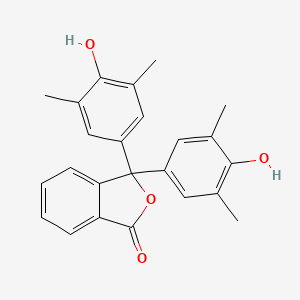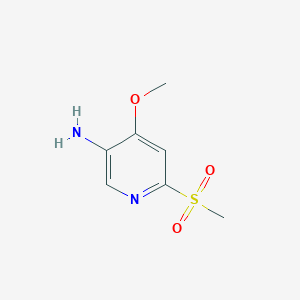
9-(Triphenylmethyl)-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Trityl-9H-fluorene is an organic compound with the molecular formula C32H24. It is a derivative of fluorene, where the hydrogen atom at the 9-position is replaced by a trityl group (triphenylmethyl group). This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-trityl-9H-fluorene typically involves the reaction of fluorene with triphenylmethyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent any side reactions .
Industrial Production Methods
While specific industrial production methods for 9-trityl-9H-fluorene are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography .
Análisis De Reacciones Químicas
Types of Reactions
9-Trityl-9H-fluorene can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form fluorenone derivatives.
Reduction: The trityl group can be removed under reductive conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reductive removal of the trityl group can be achieved using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Fluorene.
Substitution: Various substituted fluorenes depending on the electrophile used.
Aplicaciones Científicas De Investigación
9-Trityl-9H-fluorene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 9-trityl-9H-fluorene involves its interaction with various molecular targets. The trityl group can stabilize reactive intermediates, making the compound useful in catalysis and other chemical processes. The pathways involved often include electron transfer and radical formation, which are crucial in many organic reactions .
Comparación Con Compuestos Similares
Similar Compounds
9-Silafluorene: Contains a silicon atom at the 9-position instead of a trityl group.
9-Germafluorene: Contains a germanium atom at the 9-position.
9-Fluorenylmethoxycarbonyl (Fmoc): Used in peptide synthesis.
Uniqueness
9-Trityl-9H-fluorene is unique due to the presence of the trityl group, which imparts significant stability and alters its reactivity compared to other fluorene derivatives. This makes it particularly useful in synthetic chemistry and materials science .
Propiedades
Número CAS |
67635-27-2 |
|---|---|
Fórmula molecular |
C32H24 |
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
9-trityl-9H-fluorene |
InChI |
InChI=1S/C32H24/c1-4-14-24(15-5-1)32(25-16-6-2-7-17-25,26-18-8-3-9-19-26)31-29-22-12-10-20-27(29)28-21-11-13-23-30(28)31/h1-23,31H |
Clave InChI |
DOKUXMMVEOIIHA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2C3=CC=CC=C3C4=CC=CC=C24)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromothieno[2,3-C]pyridine-4-carbaldehyde](/img/structure/B14015505.png)
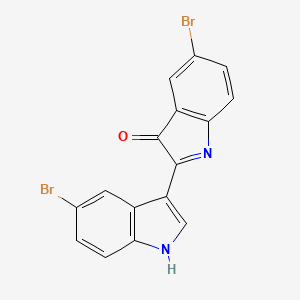



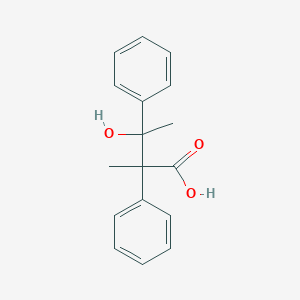
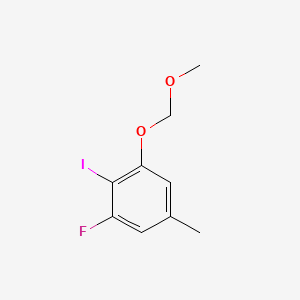

![((4R,4aR,8R,8aR)-Tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-diyl)dimethanol](/img/structure/B14015558.png)


